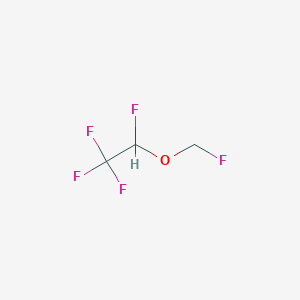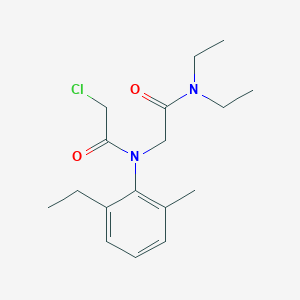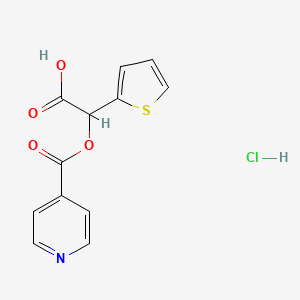
2-(Pyridine-4-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridine-4-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride is a complex organic compound that features both pyridine and thiophene rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridine-4-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the esterification of pyridine-4-carboxylic acid with thiophene-2-ylacetic acid under acidic conditions. This is followed by the hydrolysis of the ester to yield the desired product. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-(Pyridine-4-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: Both the pyridine and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide are frequently employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, piperidine derivatives, and various substituted pyridine and thiophene compounds.
科学的研究の応用
2-(Pyridine-4-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism by which 2-(Pyridine-4-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridine and thiophene rings. These interactions can modulate various biochemical pathways, leading to its observed biological activities.
類似化合物との比較
Similar Compounds
- 2-(Pyridine-3-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride
- 2-(Pyridine-4-carbonyloxy)-2-furan-2-ylacetic acid;hydrochloride
- 2-(Pyridine-4-carbonyloxy)-2-thiophen-3-ylacetic acid;hydrochloride
Uniqueness
2-(Pyridine-4-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride is unique due to the specific positioning of the pyridine and thiophene rings, which can influence its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
55435-31-9 |
|---|---|
分子式 |
C12H10ClNO4S |
分子量 |
299.73 g/mol |
IUPAC名 |
2-(pyridine-4-carbonyloxy)-2-thiophen-2-ylacetic acid;hydrochloride |
InChI |
InChI=1S/C12H9NO4S.ClH/c14-11(15)10(9-2-1-7-18-9)17-12(16)8-3-5-13-6-4-8;/h1-7,10H,(H,14,15);1H |
InChIキー |
AQQJSRNMQSRCBE-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C(C(=O)O)OC(=O)C2=CC=NC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


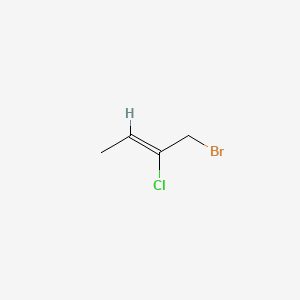
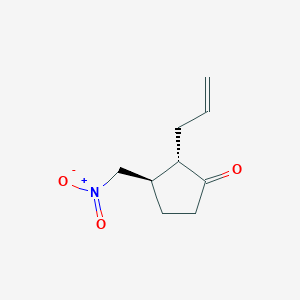

![{2-[(4-Chlorophenyl)sulfanyl]-5-methoxyphenyl}methanol](/img/structure/B14632630.png)
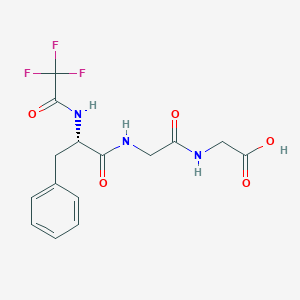


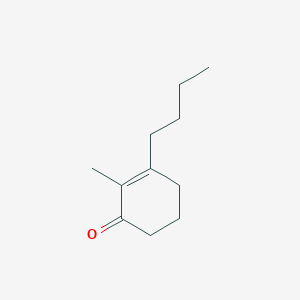

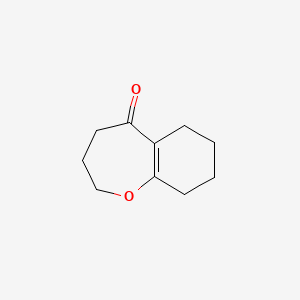

![2-(8-chloro-11-oxo-6H-benzo[c][1]benzoxepin-3-yl)propanoic acid](/img/structure/B14632676.png)
